Moderate Myeloperoxidase (MPO) Inhibition with Nanomolar Potency
3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one inhibits recombinant human myeloperoxidase (MPO) with an IC50 of 159 nM [1]. This potency places it within the moderate nanomolar range compared to other MPO inhibitors. For instance, the reference inhibitor PF-1355 exhibits a Ki of 346.74 nM in a cell-free assay [2], while MPO-IN-1 shows an IC50 of 2.6 μM . The target compound demonstrates 16-fold higher potency than MPO-IN-1 and a comparable affinity to PF-1355, highlighting its utility as a tool compound for MPO-related research.
| Evidence Dimension | Inhibition of human myeloperoxidase (MPO) |
|---|---|
| Target Compound Data | IC50 = 159 nM |
| Comparator Or Baseline | PF-1355 (Ki = 346.74 nM); MPO-IN-1 (IC50 = 2.6 μM) |
| Quantified Difference | 16-fold more potent than MPO-IN-1; comparable to PF-1355 (Ki vs IC50 not directly convertible) |
| Conditions | Recombinant human MPO, 10 min incubation, 120 mM NaCl, aminophenyl fluorescein assay [1] |
Why This Matters
MPO is a key therapeutic target in inflammatory and cardiovascular diseases; a nanomolar inhibitor provides a valuable probe for mechanism-of-action studies and validates the scaffold for further optimization.
- [1] BindingDB. BDBM50554044 CHEMBL4792720. IC50 = 159 nM for human myeloperoxidase. View Source
- [2] Labclinics. PF-1355 product datasheet. Ki = 346.74 nM for MPO. View Source
